N-Spiro[2.3]hexan-5-ylprop-2-enamide
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Overview
Description
N-Spiro[23]hexan-5-ylprop-2-enamide is a chemical compound with the molecular formula C9H13NO It features a unique spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Spiro[2.3]hexan-5-ylprop-2-enamide typically involves the formation of the spirocyclic structure followed by the introduction of the prop-2-enamide group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by the reaction with an appropriate amide precursor to introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Spiro[2.3]hexan-5-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-Spiro[2.3]hexan-5-ylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Spiro[2.3]hexan-5-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The prop-2-enamide group can also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Prop-2-enamide derivatives: Compounds with the prop-2-enamide group but different core structures.
Uniqueness
N-Spiro[2.3]hexan-5-ylprop-2-enamide is unique due to its combination of a spirocyclic core and a prop-2-enamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-spiro[2.3]hexan-5-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8(11)10-7-5-9(6-7)3-4-9/h2,7H,1,3-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRGAKXEXLBDJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2(C1)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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